molecular formula C22H44N4O14P2S2 B1219066 Pantethine 4',4''-diphosphate CAS No. 2664-64-4

Pantethine 4',4''-diphosphate

Cat. No.: B1219066
CAS No.: 2664-64-4
M. Wt: 714.7 g/mol
InChI Key: MQADSHRZGLDQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pantethine 4',4''-diphosphate is a phosphorylated derivative of pantethine, which is itself the active form of vitamin B5 (pantothenic acid) and a fundamental component of coenzyme A (CoA) . This compound is recognized for its role in specialized biochemical research, particularly as a substrate for specific disulfide reductases. Scientific studies have purified and characterized a Bacillus megaterium disulfide reductase that is highly specific for disulfides containing the this compound moiety, including the compound itself and oxidized coenzyme A . Research also indicates that phosphorylated derivatives like this compound can exhibit enhanced stability and biological activity compared to their non-phosphorylated counterparts. For instance, studies on topical applications have shown that pantethine diphosphate possesses higher whitening (melanin production inhibition) activity than pantethine and is more stable . The chemical formula for this compound is C22H44N4O14P2S2, with a molecular weight of 714.68100 . As a key intermediate in the biosynthesis and metabolism of coenzyme A, a vital cofactor in numerous cellular energy and biosynthesis reactions, this compound is a valuable tool for enzymology, metabolic pathway analysis, and microbiological research . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

2664-64-4

Molecular Formula

C22H44N4O14P2S2

Molecular Weight

714.7 g/mol

IUPAC Name

[3-hydroxy-4-[[3-[2-[2-[3-[(2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl)amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] dihydrogen phosphate

InChI

InChI=1S/C22H44N4O14P2S2/c1-21(2,13-39-41(33,34)35)17(29)19(31)25-7-5-15(27)23-9-11-43-44-12-10-24-16(28)6-8-26-20(32)18(30)22(3,4)14-40-42(36,37)38/h17-18,29-30H,5-14H2,1-4H3,(H,23,27)(H,24,28)(H,25,31)(H,26,32)(H2,33,34,35)(H2,36,37,38)

InChI Key

MQADSHRZGLDQRM-UHFFFAOYSA-N

SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O)O

Synonyms

pantethine 4',4''-diphosphate

Origin of Product

United States

Biosynthetic Pathways and Precursors of Pantethine 4 ,4 Diphosphate

Precursors to Pantethine (B1678406) 4',4''-Diphosphate

The journey to Pantethine 4',4''-diphosphate begins with fundamental building blocks, which undergo a series of enzymatic modifications.

Pantothenic Acid as a Foundational Precursor

Pantothenic acid, also known as vitamin B5, is the essential starting point for the biosynthesis of Coenzyme A and, by extension, this compound. nih.govsmpdb.cawikipedia.orgwikipedia.orgresearchgate.net In most organisms, pantothenate is an essential nutrient that must be obtained from the diet. smpdb.cawikipedia.org However, some bacteria and plants can synthesize it de novo. wikipedia.orgwikipedia.org The synthesis of pantothenate itself involves the condensation of pantoic acid and β-alanine. nih.govwikipedia.org

4'-Phosphopantetheine (B1211885) as a Direct Precursor

Following the formation of 4'-phosphopantothenate, the pathway proceeds towards the synthesis of 4'-phosphopantetheine, the immediate precursor to this compound. This conversion involves two key enzymatic steps. First, 4'-phosphopantothenate is condensed with a cysteine molecule by the enzyme phosphopantothenoylcysteine synthetase (PPCS). nih.govoup.comresearchgate.net Subsequently, the resulting intermediate, 4'-phosphopantothenoylcysteine, is decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to yield 4'-phosphopantetheine. nih.govoup.comresearchgate.net In some bacteria, like E. coli, these two reactions are catalyzed by a bifunctional enzyme. nih.govoup.com 4'-Phosphopantetheine is a crucial molecule, serving not only as a precursor in CoA synthesis but also as a prosthetic group for acyl carrier proteins (ACPs) involved in fatty acid synthesis. nih.govwikipedia.org

Enzymatic Steps Leading to this compound Synthesis

The final step in the formation of this compound from its direct precursor involves an oxidation reaction.

Oxidation of 4'-Phosphopantetheine to this compound

This compound is formed through the oxidation of two molecules of 4'-phosphopantetheine. researchgate.netgoogle.com This process results in the formation of a disulfide bond, linking the two 4'-phosphopantetheine molecules. google.com While the precise enzymatic machinery catalyzing this specific oxidation in all organisms is not fully elucidated, it is understood to be a key step.

Positioning within the Coenzyme A Biosynthetic Cascade

This compound is an intermediate in the broader Coenzyme A (CoA) biosynthetic pathway, although its precise role can vary between organisms. The universal pathway for CoA synthesis from pantothenate involves five enzymatic steps. wikipedia.orgoup.comresearchgate.net After the formation of 4'-phosphopantetheine, the canonical pathway proceeds with the adenylation of 4'-phosphopantetheine by phosphopantetheine adenylyltransferase (PPAT) to form dephospho-CoA. nih.govoup.comwikipedia.org The final step is the phosphorylation of dephospho-CoA by dephospho-CoA kinase (DPCK) to yield CoA. oup.comresearchgate.net

This compound can be seen as a side product or a storage form in some contexts. For instance, in some Bacillus species, a disulfide reductase specific for disulfides containing this compound moieties has been identified, suggesting a role in redox regulation or as a reserve of 4'-phosphopantetheine. nih.govthegoodscentscompany.com The formation of this compound from 4'-phosphopantetheine represents a branch point from the direct route to CoA, highlighting the intricate regulation and metabolic flexibility within the cell.

Precursor/IntermediateEnzyme(s) InvolvedProduct
Pantothenic AcidPantothenate Kinase (PanK)4'-Phosphopantothenate
4'-PhosphopantothenatePhosphopantothenoylcysteine Synthetase (PPCS), Phosphopantothenoylcysteine Decarboxylase (PPCDC)4'-Phosphopantetheine
4'-PhosphopantetheineOxidation (Enzyme not specified in all contexts)This compound
4'-PhosphopantetheinePhosphopantetheine Adenylyltransferase (PPAT)Dephospho-CoA
Dephospho-CoADephospho-CoA Kinase (DPCK)Coenzyme A

Role in Coenzyme a and Acyl Carrier Protein Metabolism

Pantethine (B1678406) 4',4''-diphosphate as a Key Intermediate in Coenzyme A Biosynthesis

The synthesis of Coenzyme A (CoA), a universal and vital cofactor, proceeds through a highly conserved five-step pathway starting from pantothenate (vitamin B5). nih.govnih.gov Within this pathway, the formation of 4'-phosphopantetheine (B1211885) is a critical step. nih.govnih.gov Pantethine 4',4''-diphosphate is the oxidized disulfide form of 4'-phosphopantetheine. While not a direct sequential intermediate in the linear synthesis pathway, its formation and reduction are intrinsically linked to the availability of 4'-phosphopantetheine, the direct precursor to dephospho-CoA. google.com

The biosynthetic pathway to CoA can be summarized as follows:

Pantothenate is phosphorylated to 4'-phosphopantothenate. nih.gov

Cysteine is added to form 4'-phosphopantothenoylcysteine. nih.gov

This is then decarboxylated to yield 4'-phosphopantetheine. nih.gov

4'-phosphopantetheine is adenylated to form dephospho-CoA. nih.gov

Finally, dephospho-CoA is phosphorylated to produce Coenzyme A. nih.gov

In some organisms, particularly bacteria like Bacillus megaterium that lack glutathione (B108866), a specific NADH-linked disulfide reductase exists. This enzyme catalyzes the reduction of this compound back to two molecules of 4'-phosphopantetheine, ensuring the continuous supply of this essential precursor for CoA synthesis. nih.govnih.gov This highlights the importance of the interconversion between the reduced and oxidized forms in maintaining the necessary pool of intermediates for CoA production.

Enzyme/StepSubstrateProductOrganism Example
Pantothenate KinasePantothenate4'-PhosphopantothenateUniversal
Phosphopantothenoylcysteine Synthetase4'-Phosphopantothenate, Cysteine4'-PhosphopantothenoylcysteineUniversal
Phosphopantothenoylcysteine Decarboxylase4'-Phosphopantothenoylcysteine4'-PhosphopantetheineUniversal
Oxidation2x 4'-PhosphopantetheineThis compoundVarious
This compound reductaseThis compound, NADH2x 4'-Phosphopantetheine, NAD+Bacillus megaterium
Phosphopantetheine Adenylyltransferase4'-PhosphopantetheineDephospho-CoAUniversal
Dephospho-CoA KinaseDephospho-CoACoenzyme AUniversal

Contribution to Metabolic Pathways through Coenzyme A

The synthesis of Coenzyme A, which relies on the availability of 4'-phosphopantetheine and by extension the metabolism of this compound, is fundamental to central metabolic pathways.

Coenzyme A is indispensable for the metabolism of fatty acids. nih.gov In fatty acid synthesis, the acetyl and malonyl groups are carried by Acyl Carrier Protein (ACP), which requires the 4'-phosphopantetheine prosthetic group derived from CoA. For fatty acid degradation (beta-oxidation), CoA is required to activate fatty acids to their acyl-CoA derivatives, which can then be broken down to produce acetyl-CoA.

The Tricarboxylic Acid (TCA) cycle, or Krebs cycle, is the central hub of cellular respiration. The entry point for the cycle is acetyl-CoA, which is formed from the breakdown of carbohydrates, fats, and proteins. wikipedia.org Acetyl-CoA condenses with oxaloacetate to form citrate (B86180), initiating the cycle. The synthesis of succinyl-CoA from alpha-ketoglutarate (B1197944) within the cycle is another CoA-dependent step. wikipedia.org Therefore, a steady supply of CoA is essential for the continuous operation of the TCA cycle.

Through its central role in the TCA cycle and fatty acid oxidation, Coenzyme A is intrinsically linked to cellular energy production. The oxidation of acetyl-CoA in the TCA cycle generates the reducing equivalents (NADH and FADH2) that are used by the electron transport chain to produce the bulk of cellular ATP.

Involvement in the Tricarboxylic Acid Cycle

Linkage to Acyl Carrier Proteins (ACPs)

Acyl Carrier Proteins (ACPs) are essential components in the biosynthesis of fatty acids and polyketides. nih.gov ACPs must be converted from their inactive apo-form to the active holo-form by the post-translational attachment of a 4'-phosphopantetheine prosthetic group. nih.gov This prosthetic group is derived from Coenzyme A and is transferred to a conserved serine residue on the ACP by the enzyme holo-acyl carrier protein synthase (ACPS). nih.gov The long, flexible phosphopantetheine arm allows the growing acyl chain to be shuttled between the different active sites of the fatty acid synthase complex. The metabolism of this compound, by ensuring a ready supply of 4'-phosphopantetheine for CoA synthesis, is therefore indirectly crucial for the function of ACPs.

Mechanism of 4'-Phosphopantetheinylation in Holoenzyme Formation

The post-translational modification known as 4'-phosphopantetheinylation is a crucial enzymatic process required for the activation of carrier proteins involved in a variety of essential metabolic pathways. nih.govfrontiersin.org This modification converts an inactive carrier protein, known as an apo-protein, into its active holo-form by covalently attaching the 4'-phosphopantetheine (PPant) prosthetic group. frontiersin.orgpnas.org This process is fundamental to fatty acid synthesis, polyketide synthesis, and non-ribosomal peptide synthesis, where the PPant arm acts as a flexible tether to shuttle intermediates between different enzymatic domains. nih.govmarquette.edu

The general reaction is as follows:

Coenzyme A + apo-Acyl Carrier Protein (apo-ACP) ⇌ holo-Acyl Carrier Protein (holo-ACP) + Adenosine 3',5'-bisphosphate wikipedia.org

The catalytic mechanism of PPTases is dependent on a divalent metal cation, typically Magnesium (Mg²⁺), which is essential for catalysis. acs.orgacs.org The Mg²⁺ ion is believed to coordinate with the phosphate (B84403) groups of Coenzyme A and assist in the deprotonation of the serine hydroxyl group on the apo-protein, facilitating its nucleophilic attack on the phosphate of the PPant moiety. acs.org

PPTase enzymes are broadly classified into three main families based on their sequence, structure, and substrate specificity: nih.govfrontiersin.orgnih.gov

AcpS-type: These are typically small, homo-trimeric enzymes that are highly specific for activating acyl carrier proteins (ACPs) involved in primary metabolism, such as fatty acid synthesis. nih.govnih.gov

Sfp-type: Named after the surfactin (B1297464) PPTase from Bacillus subtilis, these enzymes are larger, monomeric proteins that generally exhibit broad substrate specificity. nih.govnih.gov They can activate carrier proteins from various pathways, including those in secondary metabolism like non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). nih.govacs.org

Integrated PPTases: This third family consists of PPTase domains that are translationally fused to a large multifunctional enzyme, such as a type I fatty acid synthase or polyketide synthase, and are dedicated to modifying the carrier protein domains within that same polypeptide chain. nih.govfrontiersin.org

The interaction between the PPTase and the apo-carrier protein involves specific recognition sites, ensuring the precise transfer of the PPant group. The structure of the PPTase active site forms a pocket that accommodates the Coenzyme A molecule, positioning the PPant group for transfer. acs.org Research on various PPTases has provided detailed insights into their structure and catalytic residues, highlighting the conserved elements crucial for their function across all domains of life. nih.govacs.org

While Coenzyme A is the established donor for this reaction, the disulfide-linked dimer form, this compound, is not a direct substrate in this canonical holoenzyme formation mechanism. However, disulfide reductases specific for this compound have been identified in organisms like Bacillus megaterium, suggesting its involvement in related metabolic processes. nih.gov

Table 1: Classification and Properties of Phosphopantetheinyl Transferase (PPTase) Families

Feature AcpS-type Sfp-type Integrated-type
Prototype Enzyme E. coli AcpS nih.gov B. subtilis Sfp nih.gov Yeast Fatty Acid Synthase (FAS) PPT domain nih.gov
Typical Function Primary Metabolism (Fatty Acid Synthesis) oup.com Secondary Metabolism (PKS, NRPS), Primary Metabolism nih.govpnas.org Activation of integrated carrier proteins in megasynthases frontiersin.org
Quaternary Structure Homotrimer nih.gov Monomer (pseudo-dimeric structure) pnas.org Fused domain within a larger polypeptide nih.gov
Size (approx.) ~120 amino acids nih.gov ~240 amino acids nih.gov Varies as part of a larger protein
Substrate Specificity Narrow (typically ACPs of FAS) nih.gov Broad (ACPs and Peptidyl Carrier Proteins) acs.org Specific to the synthase it is part of frontiersin.org

Cellular and Organismal Distribution and Mechanistic Significance

Presence and Distribution across Biological Domains (Prokaryotic and Eukaryotic Systems)

Pantethine (B1678406) 4',4''-diphosphate is a disulfide-containing compound whose presence is notably documented in specific prokaryotic systems, particularly within the phylum Firmicutes. In bacteria such as Bacillus megaterium and other Bacillus species, this molecule is a key substrate for a specialized NADH-linked disulfide reductase. nih.govnih.gov This enzyme system, which utilizes Pantethine 4',4''-diphosphate, is thought to play a role in maintaining the redox balance, a function often handled by glutathione (B108866) in other organisms. nih.gov The enzyme specific to this compound is found at low levels in logarithmic-phase cells but increases significantly during the stationary phase and sporulation in B. megaterium. nih.gov

While the monomeric precursor, 4'-phosphopantetheine (B1211885), is a universal intermediate in the biosynthesis of Coenzyme A (CoA) across both prokaryotic and eukaryotic domains, the dimeric this compound is not considered a standard intermediate in the primary CoA synthetic pathway. nih.govnih.govoup.com Research indicates that the specific disulfide reductase for this compound was not detected in several eukaryotic sources and was present at very low levels, if at all, in a number of gram-negative bacteria, suggesting a more specialized distribution compared to the ubiquitous CoA pathway. nih.govdtic.mil

Metabolic Interdependence within Cellular Compartments

The metabolic context of this compound is intrinsically linked to the synthesis of its precursor, 4'-phosphopantetheine, which is a central metabolite in the universally conserved Coenzyme A biosynthetic pathway. In eukaryotic organisms, this pathway demonstrates significant metabolic interdependence between cellular compartments.

The initial steps of CoA biosynthesis, beginning with the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate and its subsequent conversion to 4'-phosphopantetheine, occur in the cytoplasm. nih.govwikipedia.org The final stages of CoA synthesis can be localized in both the cytoplasm and the mitochondria, which requires the transport of these precursors across the mitochondrial membrane. This compartmentalization allows for the independent regulation of cytosolic and mitochondrial CoA pools, which are crucial for distinct metabolic functions such as fatty acid synthesis in the cytosol and the tricarboxylic acid (TCA) cycle in the mitochondria. nih.gov Therefore, while this compound itself is primarily studied in bacteria, its constituent monomers are managed through a system of complex compartmental interdependence in eukaryotes.

Comparative Biochemistry of this compound Pathways

The biochemistry related to this compound reveals interesting comparative differences across biological domains. The primary distinction lies between the specialized disulfide reductase pathway involving this compound in certain bacteria and the canonical Coenzyme A synthesis pathway found universally.

FeatureBacillus Disulfide Reductase SystemUniversal Coenzyme A Biosynthesis
Key Compound This compound4'-phosphopantetheine, Dephospho-CoA, CoA nih.govoup.com
Primary Function Reduction of CoA and related disulfides nih.govDe novo synthesis of Coenzyme A eujournal.org
Organismal Domain Primarily specific Gram-positive bacteria (e.g., Bacillus) nih.govnih.govUniversal (Prokaryotes and Eukaryotes) eujournal.orgresearchgate.net
Key Enzyme NADH-linked disulfide reductase specific for this compound nih.govPantothenate kinase, PPCS, PPCDC, PPAT, DPCK oup.com

Analytical and Research Methodologies for Pantethine 4 ,4 Diphosphate

Chromatographic Techniques for Detection and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the analysis of pantethine (B1678406) 4',4''-diphosphate. It allows for the separation of the compound from its precursors, degradation products, and other components in a complex mixture.

HPLC is extensively used in research settings to monitor the synthesis and stability of pantethine 4',4''-diphosphate. For instance, studies investigating the stability of this compound under various pH conditions rely on HPLC to quantify its remaining content over time. In these analyses, samples are prepared in different buffer solutions, incubated under specific conditions (e.g., heated at 40°C), and then injected into the HPLC system for analysis. google.compatsnap.com

The method is also crucial for monitoring the progress of enzymatic reactions that produce coenzyme A (CoA) from pantethine, where intermediates like this compound and its reduced form, pantetheine (B1680023) 4'-phosphate, are formed. acs.org HPLC analysis can confirm the successful synthesis of CoA, which appears as a distinct peak, while also showing the consumption of intermediates. acs.org For example, in the chemo-enzymatic synthesis of CoA from pantethine, HPLC analysis at a detection wavelength of 254 nm can be used to track the conversion, with CoA typically eluting at around 9.3 minutes under specific chromatographic conditions. acs.org

While specific parameters can vary, a typical HPLC setup for analyzing related compounds involves a C18 column and a UV detector. nih.gov The mobile phase often consists of a buffer system, such as a phosphate (B84403) or citrate (B86180) buffer, to control the pH and ensure consistent retention times. google.compatsnap.com

Table 1: Illustrative HPLC Parameters for Analysis Involving Pantethine Derivatives This table is a composite representation based on typical methodologies.

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18 Reverse-Phase
Mobile Phase Isocratic or gradient elution with phosphate or citrate buffers
Flow Rate ~1.0 mL/min scirp.org
Detector UV Spectrophotometer (e.g., at 254 nm) or Fluorescence Detector acs.orgscirp.org
Temperature Ambient or controlled (e.g., 25°C) scirp.org
Application Quantification of reactants, intermediates, and products in synthesis and stability studies. google.comacs.org

Spectroscopic Approaches in Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, could also be applied. These methods provide information about the functional groups present in the molecule. For instance, the appearance of bands corresponding to P-O-P bridge vibrations in both IR and Raman spectra would indicate a bent, non-centrosymmetric structure for the diphosphate (B83284) moiety, a characteristic seen in similar diphosphate compounds. researchgate.net

Chemo-Enzymatic Synthesis in Laboratory Settings

This compound is a key intermediate in the in vitro synthesis of coenzyme A (CoA). Chemo-enzymatic strategies are favored as they offer high specificity and operate under mild conditions compared to purely chemical methods. acs.org

The synthesis of CoA from pantethine is a multi-step enzymatic cascade. acs.org Pantethine, the disulfide form of pantetheine, is the starting precursor. acs.org The general pathway involves:

Reduction: Pantethine is first reduced to its active thiol form, pantetheine. This can be achieved using chemical reducing agents or, in a greener approach, chemo-enzymatically using systems like glutathione (B108866) reductase. acs.orgacs.org

Phosphorylation: Pantetheine is then phosphorylated by the enzyme pantothenate kinase (PanK) to produce 4'-phosphopantetheine (B1211885). nih.govnih.gov The oxidized disulfide form of this product is this compound.

Adenylylation: 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyltransferase (PPAT), using ATP to form dephospho-CoA. nih.govresearchgate.net

Final Phosphorylation: Finally, dephospho-CoA kinase (DPCK) phosphorylates dephospho-CoA to yield the final product, coenzyme A. researchgate.net

This entire cascade can be performed in a single reaction vessel ("one-pot" synthesis) using a cocktail of the required enzymes, which can be sourced from organisms like E. coli. acs.orgacs.org This approach has been shown to completely convert pantethine into free CoA within a few hours, achieving titers of around 1.5 g/L. acs.orgacs.org

Optimizing biocatalytic processes is critical for maximizing yield and efficiency. mdpi.comresearchgate.net Key factors that affect these enzymatic reactions include temperature, pH, enzyme and substrate concentrations, and the presence of inhibitors. researchgate.net A significant challenge in CoA synthesis is the high cost of ATP, which is required in multiple steps. acs.org

To address this, researchers have integrated ATP regeneration systems into the one-pot synthesis. A common strategy is the use of a polyphosphate kinase system, which uses inexpensive polyphosphate to regenerate ATP from ADP. acs.orgacs.org Similarly, where NAD(P)H is needed for the initial reduction of pantethine, a regeneration system such as phosphite (B83602) dehydrogenase can be employed to recycle the cofactor. acs.orgacs.org Optimizing the reaction buffer, for example by using an inorganic phosphate buffer, can further reduce costs and environmental impact. acs.org

Strategies for In Vitro Coenzyme A Synthesis Utilizing Pantethine

Stability Considerations in Research Applications and Storage

The stability of this compound is a critical factor for its use in research and potential applications. It is generally more stable than its precursors, pantethine and pantetheine. google.comalzdiscovery.org

Research has shown that this compound exhibits superior stability across a wide pH range compared to pantethine. google.compatsnap.com In a study where solutions were heated at 40°C for several months, pantethine and its monophosphate derivative showed significant degradation in acidic conditions (pH 4 or lower) and alkaline conditions (pH 7 or higher). google.com In contrast, this compound remained stable under these same stressful conditions. google.com Between pH 5 and 6, all three compounds were relatively stable. google.com

For long-term storage in a laboratory setting, it is advisable to follow standard procedures for similar biochemicals. This typically involves storing the compound in a solid, neat form at low temperatures, such as -20°C or in a refrigerator at 2-8°C, to prevent degradation. medchemexpress.comsigmaaldrich.com Stock solutions should be prepared fresh, and repeated freeze-thaw cycles should be avoided to maintain product integrity. medchemexpress.com

Table 2: pH Stability of this compound Compared to Related Compounds Data derived from stability studies heating 0.1% (w/v) solutions at 40°C. google.compatsnap.com

pHPantethinePantethine-4'-phosphatePantethine-4',4''-diphosphate
≤ 4.0 DegradedDegradedStable
5.0 - 6.0 StableStableStable
≥ 7.0 DegradedDegradedStable

Theoretical Implications and Future Research Trajectories

Hypotheses on its Role in Primitive Metabolic Systems

The ubiquity and central role of Coenzyme A in all domains of life suggest its ancient origins. nih.gov Hypotheses surrounding the "Thioester World" posit that thioester-based metabolism, reliant on simple thiols, preceded the more complex RNA and DNA-based systems. nih.govsigmaaldrich.com Pantetheine (B1680023), the functional core of CoA, is a key molecule in these scenarios, and its plausible prebiotic synthesis from simple precursors like pantoyl lactone, β-alanine, and cysteamine (B1669678) has been demonstrated under early Earth conditions. nih.govucl.ac.uknih.govthieme.de Recent studies have successfully synthesized pantetheine in water at room temperature from molecules derived from hydrogen cyanide, a compound thought to be abundant on the primitive Earth, lending strong support to its presence at the outset of life. ucl.ac.ukkcl.ac.uk

Within this prebiotic context, Pantethine (B1678406) 4',4''-diphosphate could have played a crucial role. The spontaneous oxidation of thiols to disulfides is a fundamental chemical process. It is hypothesized that Pantethine 4',4''-diphosphate served as a stable, oxidized reservoir of the catalytically active 4'-phosphopantetheine (B1211885) thiol. This would have provided a rudimentary mechanism for redox buffering and control in early metabolic protocells, protecting the vital thiol group from uncontrolled reactions while allowing for its release through simple reduction. The existence of specific disulfide reductases for this molecule in modern bacteria lends credence to the idea that this disulfide-thiol equilibrium was a feature of early biochemistry. nih.govnih.gov

Exploring Novel Enzymatic Partners and Interactions

While this compound is structurally simple, its interaction with biological systems is mediated by specific enzymes. A primary avenue for future research is the discovery and characterization of novel enzymatic partners.

A key known interactor is an NADH-linked disulfide reductase purified from the spores of Bacillus megaterium. nih.gov This enzyme is highly specific for disulfides containing the this compound moiety, such as oxidized CoA and this compound itself. It shows significantly lower activity with other disulfides, highlighting a specialized biological role. nih.gov The properties of this enzyme underscore its specific adaptation for this substrate.

Table 1: Properties of B. megaterium Disulfide Reductase
PropertyValue/DescriptionReference
Native Molecular Weight122,000 Da nih.gov
Subunit CompositionTwo identical subunits nih.gov
Prosthetic GroupOne molecule of FAD per subunit nih.gov
Substrate SpecificitySpecific for disulfides containing pantethine 4',4"-diphosphate moieties nih.gov
Km for this compound0.65 mM nih.gov
Km for Oxidized Coenzyme A7.4 mM nih.gov

Future research should focus on identifying homologous enzymes in other organisms, particularly in bacteria like certain Bacilli species that lack the glutathione (B108866)/glutathione reductase system and may rely on this alternative pathway for redox homeostasis. nih.gov Furthermore, investigating potential non-enzymatic interactions or binding to allosteric sites on other proteins could reveal novel regulatory functions.

Advanced Metabolomic and Proteomic Studies Incorporating this compound

Modern systems biology tools offer powerful methods to explore the role of this compound. Metabolomic analyses comparing organisms that utilize the this compound reductase system (e.g., Bacillus megaterium) with those that use the glutathione system (e.g., E. coli) under various stress conditions could precisely define its role in maintaining cellular redox balance.

Proteomics provides a direct route to identify proteins that interact with this compound. In B. megaterium, CoA forms disulfide linkages with proteins during spore formation, a process thought to induce metabolic dormancy and confer resistance to heat and radiation. nih.gov Advanced proteomic techniques, such as activity-based protein profiling using probes that mimic pantetheine, could be adapted to capture proteins that form such mixed disulfides with CoA or this compound. nih.govnih.gov These studies could uncover a broader role for this type of post-translational modification in stress response and cellular regulation, expanding beyond the few currently known proteins that are modified by 4'-phosphopantetheinylation. nih.gov

Potential as a Biochemical Marker in Research Contexts

The specific contexts in which this compound and its associated enzymes are found suggest its potential as a specialized biochemical marker.

Microbial Growth Factor: It has been reported that this compound serves as a specific growth factor for Bifidobacterium. google.com This suggests it could be used as a marker to quantify the presence or metabolic activity of these important gut commensals in complex microbial samples.

Taxonomic and Metabolic Marker: The disulfide reductase specific for this compound is present at highly variable levels among different Bacillus species and is at very low or undetectable levels in many gram-negative bacteria and eukaryotes. nih.gov The presence and expression level of this enzyme, or the flux through the pathway, could therefore serve as a specific marker for these bacteria or as an indicator of entry into specific metabolic states like sporulation.

Future research could develop quantitative assays for this compound and its specific reductase to validate their use as biomarkers in fields such as gut microbiology, industrial fermentation, and environmental science.

Directions in Synthetic Biology and Pathway Engineering

The Coenzyme A biosynthetic pathway is a critical hub in cellular metabolism, making it a prime target for metabolic engineering. mdpi.comwikipedia.org this compound is a direct upstream precursor to the active thiol, 4'-phosphopantetheine, and has been used as a source material for the biosynthesis of CoA. google.comwikipedia.orgnih.gov

Cofactor engineering efforts often focus on increasing the intracellular pool of CoA to enhance the production of valuable acetyl-CoA-derived compounds like lipids and polyketides. mdpi.comnih.gov This is typically achieved by overexpressing key enzymes in the canonical CoA pathway.

Table 2: Key Enzymes in the Bacterial Coenzyme A Biosynthetic Pathway
EnzymeGene (E. coli)Reaction StepReference
Pantothenate KinasecoaA (panK)Pantothenate → 4'-Phosphopantothenate nih.govnih.gov
Phosphopantothenoylcysteine SynthetasecoaB4'-Phosphopantothenate + Cysteine → 4'-Phosphopantothenoylcysteine nih.govnih.gov
Phosphopantothenoylcysteine DecarboxylasecoaC4'-Phosphopantothenoylcysteine → 4'-Phosphopantetheine nih.govnih.gov
Phosphopantetheine AdenylyltransferasecoaD4'-Phosphopantetheine → Dephospho-CoA nih.govnih.gov
Dephospho-CoA KinasecoaEDephospho-CoA → Coenzyme A nih.govnih.gov

A novel direction in synthetic biology would be to engineer heterologous systems that utilize the this compound redox cycle. For instance, introducing the B. megaterium disulfide reductase into an industrial production strain could confer enhanced resistance to oxidative stress by providing an orthogonal redox-buffering system. This could stabilize the CoA pool and improve yields of sensitive products, representing a new strategy in cofactor engineering.

Unexplored Biochemical Functions and Regulatory Mechanisms

Beyond its established role as an intermediate in CoA metabolism, the full functional repertoire of this compound remains largely unknown. google.com Several intriguing observations point toward unexplored functions and regulatory mechanisms that warrant future investigation.

One patent reports that this compound possesses direct tyrosinase inhibitory activity, a function not observed with pantethine itself, which requires reduction to pantetheine to become active. google.com This suggests a potential role for the phosphorylated disulfide form in regulating melanin (B1238610) synthesis or other phenol (B47542) oxidase-catalyzed reactions, a function that is biochemically distinct from its role in CoA metabolism.

Furthermore, the regulatory mechanisms governing its metabolism are not fully understood. In B. megaterium, the specific disulfide reductase is significantly upregulated during the stationary phase of growth, just prior to sporulation, indicating a tightly controlled regulatory network that links the enzyme's expression to developmental state. nih.gov Elucidating the transcription factors and signaling pathways that control this expression could reveal new connections between redox state, CoA metabolism, and bacterial development. The potential for this compound to act as a signaling molecule itself, perhaps by modifying regulatory proteins via disulfide exchange, remains a compelling and entirely unexplored possibility.

Q & A

Q. What is the biochemical role of pantethine 4',4''-diphosphate in Coenzyme A (CoA) biosynthesis, and how can its activity be experimentally validated?

this compound serves as a substrate in CoA biosynthesis, bypassing early enzymatic steps (e.g., PPCS mutations) to directly contribute to CoA synthesis. Researchers can validate its role by measuring CoA levels in cellular models (e.g., fibroblasts) using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Knockdown or knockout models (e.g., yeast or fruit flies) can further confirm functional rescue via pantethine supplementation .

Q. Which methodologies are recommended for detecting and quantifying this compound in bacterial systems?

Purification and characterization of this compound-specific enzymes, such as NADH-linked disulfide reductases in Bacillus megaterium, require affinity chromatography and kinetic assays. Activity can be measured spectrophotometrically by tracking NADH oxidation at 340 nm, with specificity confirmed using synthetic disulfide substrates .

Q. How does this compound differ metabolically from pantothenic acid in experimental models?

Unlike pantothenic acid (vitamin B5), this compound incorporates a cysteine-derived sulfhydryl group, enabling direct integration into CoA without requiring cysteine-dependent enzymatic steps. This distinction is validated via isotopic labeling in cell cultures or transgenic animal models, comparing CoA synthesis rates between pantothenic acid and pantethine supplementation .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s modulation of neuroinflammatory gene expression in Alzheimer’s disease models?

Transcriptomic profiling using cDNA microarrays in transgenic mice (e.g., 5XFAD) reveals pantethine’s ability to normalize dysregulated genes linked to astroglial activation (e.g., Gfap, S100a6). Experimental design should include:

  • Cohort stratification : Tg vs. wild-type (WT) mice treated with pantethine or vehicle.
  • Data filtering : Thresholds (e.g., ≥1.5-fold upregulation or ≤0.6-fold downregulation) to identify significant gene sets.
  • Pathway analysis : Tools like PredictSearch to map genes to neuroinflammation pathways .

Q. What experimental approaches resolve contradictions in enzyme specificity for this compound-containing disulfides?

Kinetic assays using purified Bacillus megaterium disulfide reductase can quantify substrate specificity. Competitive inhibition studies with structural analogs (e.g., pantethine derivatives) clarify binding affinity. X-ray crystallography or cryo-EM further reveals active-site interactions, explaining preferential activity toward this compound moieties .

Q. How does this compound rescue CoA biosynthesis in PPCS-mutant models, and what are the translational implications?

In PPCS-deficient cells, pantethine bypasses the defective phosphopantothenoylcysteine synthetase step, restoring CoA via alternative pathways. Researchers can use CRISPR-edited cell lines or patient-derived fibroblasts to quantify CoA levels post-treatment. This mechanistic insight supports therapeutic trials for PPCS-linked dilated cardiomyopathy .

Q. What statistical methods address variability in this compound’s gene regulatory effects across transgenic models?

Normalization to baseline gene expression (Tg vs. WT) and multivariate analysis (e.g., PCA) account for model-specific variability. Meta-analysis of multiple datasets (e.g., inflammation-related genes) identifies conserved pantethine-responsive pathways, reducing false positives from outlier models .

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